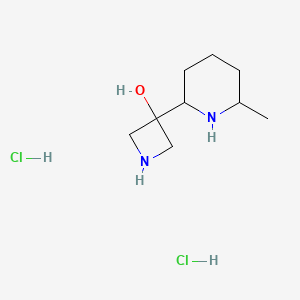![molecular formula C12H6FN5 B11872427 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile CAS No. 89454-06-8](/img/structure/B11872427.png)
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities, including potential anticancer, antibacterial, and antifungal properties . The presence of the fluorophenyl group and the pyrazolo[3,4-d]pyrimidine scaffold contributes to its unique chemical and biological characteristics.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile typically involves multistep reactions. One common synthetic route includes the aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde. This intermediate is then reacted with various 1,2- and 1,3-binucleophiles to yield the desired pyrazolo[3,4-d]pyrimidine derivatives . Industrial production methods often employ multicomponent condensation reactions (MCRs) as an alternative approach, which can streamline the synthesis process and improve yields .
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Condensation: It reacts with active methylene derivatives, such as malononitrile and ethyl cyanoacetate, to form complex heterocyclic structures.
Common reagents used in these reactions include benzaldehyde, malononitrile, ethyl cyanoacetate, and various binucleophiles . The major products formed from these reactions are often substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an ATP mimicking tyrosine kinase inhibitor, targeting the epidermal growth factor receptor (EGFR) and disrupting cellular signaling pathways involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile: Lacks the fluorophenyl group, which may result in different biological activities.
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile: Contains a chlorophenyl group instead of a fluorophenyl group, potentially altering its chemical reactivity and biological properties.
1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile: The presence of a methoxy group can influence its pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
89454-06-8 |
|---|---|
Molekularformel |
C12H6FN5 |
Molekulargewicht |
239.21 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H6FN5/c13-8-1-3-9(4-2-8)18-12-10(6-17-18)11(5-14)15-7-16-12/h1-4,6-7H |
InChI-Schlüssel |
MWGOTTLCEZKSNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11872345.png)





![4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11872384.png)
![9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11872386.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11872400.png)



![9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one](/img/structure/B11872428.png)
